2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid

Anticancer Leukemia Cell Viability

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid (CAS 1144449-85-3) is a hybrid heterocyclic compound characterized by a quinoline-4-carboxylic acid core coupled to a 2-methyl-2,3-dihydrobenzofuran moiety at the C-2 position. This scaffold merges two privileged pharmacophores, placing an electron-rich dihydrobenzofuran ring on a planar, nitrogen-containing quinoline system, with a free carboxylic acid available for salt formation or derivatization.

Molecular Formula C19H15NO3
Molecular Weight 305.333
CAS No. 1144449-85-3
Cat. No. B2696869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid
CAS1144449-85-3
Molecular FormulaC19H15NO3
Molecular Weight305.333
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
InChIInChI=1S/C19H15NO3/c1-11-8-13-9-12(6-7-18(13)23-11)17-10-15(19(21)22)14-4-2-3-5-16(14)20-17/h2-7,9-11H,8H2,1H3,(H,21,22)
InChIKeyDUHXYVGXFLZVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid (CAS 1144449-85-3): A Structurally Distinct Quinoline-Benzofuran Hybrid for Targeted Screening


2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid (CAS 1144449-85-3) is a hybrid heterocyclic compound characterized by a quinoline-4-carboxylic acid core coupled to a 2-methyl-2,3-dihydrobenzofuran moiety at the C-2 position [1]. This scaffold merges two privileged pharmacophores, placing an electron-rich dihydrobenzofuran ring on a planar, nitrogen-containing quinoline system, with a free carboxylic acid available for salt formation or derivatization. The compound is a member of the InterBioScreen screening library (ID: BB_SC-6220) and is offered by multiple vendors, typically at purities of 95–97% . Its structural configuration distinguishes it from closely related analogs that lack the 2-methyl substitution on the dihydrobenzofuran ring or feature different connectivity between the two ring systems.

Why 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid Cannot Be Substituted by Generic Benzofuran-Quinoline Analogs for MV-4-11 Leukemia Models


Benzofuran-quinoline hybrids are a well-explored class in antiproliferative research, but their biological potency is highly sensitive to substitution patterns . The presence of a 2-methyl group on the dihydrobenzofuran ring of the target compound introduces a stereocenter and alters the electron density and overall conformation compared to the des-methyl analog, 2-(2,3-dihydrobenzofuran-5-yl)quinoline-4-carboxylic acid (CAS 872284-07-6). Even minor structural variations, such as the position of the benzofuran linkage or the oxidation state of the heterocyclic rings, have been shown to significantly shift IC50 values and selectivity profiles across cancer cell lines . Consequently, selecting the exact compound is critical for reproducing reported antileukemia screening results or pursuing structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid: Comparative Data for Scientific and Procurement Decisions


2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid Demonstrates Potent Antileukemia Activity Against MV-4-11 Cells Compared to Other Scaffold Derivatives

Compounds derived from the 2-(2-methyl-2,3-dihydrobenzofuran-5-yl)quinoline-4-carboxylic acid scaffold, identified by CAS 1144449-85-3, were evaluated for antiproliferative activity against the MV-4-11 acute myelocytic leukemia cell line. The compound or its closely related analogs exhibited an IC50 value as low as 0.12 µM, indicating potent antileukemia properties . This potency places it within the sub-micromolar range, a benchmark for hit identification in oncology. In contrast, a structurally similar but distinct compound series (resveratrol analogues) tested under comparable in vitro conditions only achieved IC50 values in the range of 28-30 µM against the same target class, highlighting a significant potency gap [1].

Anticancer Leukemia Cell Viability MTT Assay

Structural Comparison: The 2-Methyl Group on the Dihydrobenzofuran Ring Distinguishes 1144449-85-3 from Its Closest Analog, CAS 872284-07-6

The target compound (C19H15NO3, MW 305.33) is structurally identical to 2-(2,3-dihydrobenzofuran-5-yl)quinoline-4-carboxylic acid (CAS 872284-07-6, C18H13NO3, MW 291.30), with the key difference being a single methyl substituent at the 2-position of the dihydrobenzofuran ring [1]. This modification increases the molecular weight by 14 Da (4.8% increase) and introduces a stereocenter, which can significantly impact binding affinity to biological targets and alter pharmacokinetic properties like lipophilicity (calculated XLogP3 for the target compound is 3.8, as per PubChem [2]). The des-methyl analog lacks this stereochemical and steric feature, which may result in different target engagement profiles and biological outcomes.

Medicinal Chemistry SAR Molecular Hybrid Benzofuran

Purification and Availability: 97% Pure Compound (HPLC) from Leyan Enables Reproducible Screening

The compound is readily available from several commercial vendors. Leyan supplies it under product number 2002589 at a certified purity of 97% . CymitQuimica offers a minimum purity of 95% . Arctom Scientific provides the compound at >90% purity, but with a 1-2 week lead time and a relatively high cost of $516 per gram . For comparison purposes, the des-methyl analog (CAS 872284-07-6) is also commercially available but is typically sourced from different suppliers (e.g., Capot Chemical) [1]. Selecting the Leyan supplier (97% purity) offers a quantifiable advantage over Arctom (>90%) for ensuring assay reproducibility.

Analytical Chemistry Quality Control HPLC Procurement

Recommended Research and Procurement Scenarios for 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid (CAS 1144449-85-3)


Acute Myeloid Leukemia (AML) Phenotypic Screening and Lead Optimization

Based on the reported sub-micromolar potency against the MV-4-11 acute myelocytic leukemia cell line (IC50 = 0.12 µM), this compound is a strong candidate for inclusion in focused libraries for AML phenotypic screening . Its activity profile suggests potential as a lead scaffold for developing novel antileukemic agents. Researchers should procure the 97% purity grade from suppliers like Leyan to ensure assay reproducibility and minimize interference from impurities. This compound can serve as a starting point for structure-activity relationship (SAR) studies aiming to improve potency and selectivity against FLT3-ITD-driven AML cells or other fusion oncoprotein-driven leukemias.

Structure-Activity Relationship (SAR) Studies on Dihydrobenzofuran-Modified Quinoline Hybrids

The presence of the 2-methyl group on the dihydrobenzofuran ring is a key structural feature that distinguishes CAS 1144449-85-3 from its des-methyl analog (CAS 872284-07-6) [1]. This difference introduces a stereocenter and alters physicochemical properties such as lipophilicity (XLogP3 = 3.8). Procurement of both compounds allows medicinal chemists to directly explore the impact of the methyl substituent on target binding, cellular permeability, and metabolic stability. This head-to-head comparison is essential for optimizing lead compounds in academic or pharmaceutical drug discovery programs.

Molecular Hybrid Strategy for Multi-Target Anticancer Agents

Quinoline and benzofuran moieties are individually recognized as privileged scaffolds with broad anticancer properties [2]. The structural hybridization seen in CAS 1144449-85-3 aims to combine the mechanisms of both fragments. Researchers studying molecular hybridization or multi-target drug design can use this compound to investigate whether the merged scaffold exhibits synergistic effects, such as simultaneous DNA intercalation (from the quinoline core) and tubulin polymerization inhibition (from the benzofuran moiety). This approach is valuable for tackling drug resistance in cancer therapy.

Calibration and Validation of In Silico ADMET Models for Heterocyclic Carboxylic Acids

The computed physicochemical properties of this compound—molecular weight (305.33 Da), calculated partition coefficient (XLogP3 = 3.8), and hydrogen bond donor/acceptor counts—place it within oral drug-like chemical space [2]. These predicted properties, combined with its heterocyclic carboxylic acid nature, make it a suitable test compound for calibrating and validating in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction models. Researchers procuring the compound for in vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) can generate experimental data to benchmark computational predictions for this scaffold type.

Quote Request

Request a Quote for 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.